3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-21-12-4-2-3-11(9-12)15(20)6-5-10-7-13(17)16(19)14(18)8-10/h2-4,7-9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUXVXKPWUFVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644995 | |
| Record name | 1-(3-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-66-7 | |
| Record name | 1-Propanone, 1-(3-methoxyphenyl)-3-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent Formation and Reaction with Propionitrile
One of the most documented and industrially viable methods for synthesizing 3-methoxypropiophenone derivatives involves the use of Grignard reagents generated from m-methoxybromobenzene and magnesium in tetrahydrofuran (THF), catalyzed by anhydrous aluminum chloride. This method can be adapted for the trifluorophenyl-substituted derivative by using the corresponding trifluorophenyl bromide or iodide.
Procedure Summary:
- Magnesium powder and anhydrous aluminum chloride are added to a reaction vessel equipped with a reflux condenser and dropping funnel.
- A solution of m-methoxybromobenzene (or the trifluorophenyl analog) in THF is added slowly while maintaining the reaction temperature between 30-80°C to form the Grignard reagent.
- After complete formation of the Grignard reagent (confirmed by refluxing for 0.5-1.0 hours), propionitrile is added dropwise under stirring.
- The reaction mixture is stirred for an additional 1-2 hours to ensure complete conversion.
- The reaction is quenched by slow addition of 3 mol/L hydrochloric acid under cooling to decompose the addition product.
- The organic phase is separated, and THF is removed by distillation.
- The crude product is purified by vacuum distillation to yield the propiophenone derivative.
Key Data from Example Synthesis of 3-Methoxypropiophenone:
| Reagent | Amount | Role |
|---|---|---|
| Magnesium powder | 24.0 g (1.0 mol) | Formation of Grignard reagent |
| Anhydrous aluminum chloride | 3.0 g | Catalyst |
| m-Methoxybromobenzene | 187.1 g (1.0 mol) | Aryl halide for Grignard |
| Tetrahydrofuran (THF) | 300 mL | Solvent |
| Propionitrile | 55.1 g (1.0 mol) | Electrophile for ketone formation |
| Hydrochloric acid (3 mol/L) | - | Quenching agent |
- Temperature during Grignard formation: 50-55°C
- Reflux time after addition: 0.5-1.0 h
- Reaction time after propionitrile addition: 1.0-2.0 h
- Distillation temperature: 180-185°C under reduced pressure (-0.095 MPa)
- Yield: 78.3%
- Purity: >99.4% (liquid phase)
- ^1H NMR (CDCl3, 400 MHz): δ 7.52-7.46 (m, 1H, Ar-H), 7.44-7.41 (m, 2H, Ar-H), 7.22-7.19 (m, 1H, Ar-H), 3.82 (s, 3H, OCH3), 2.04 (q, 2H, CH2), 1.08 (t, 3H, CH3)
- GC-MS m/z (%): 164 (M+, 30.21), 135 (100), 107 (60.25), 92 (30.28), 77 (63.25)
This method is scalable and suitable for industrial production due to its simplicity, solvent recyclability, and high yield.
Alternative Synthesis via Oxidation of Alcohol Intermediate
Another approach involves the preparation of the corresponding alcohol intermediate via Grignard addition to an aldehyde, followed by oxidation to the ketone.
Procedure Summary:
- 3-(Methyloxy)benzaldehyde is reacted with ethylmagnesium bromide in diethyl ether at low temperature (ice bath) to form the secondary alcohol intermediate.
- The reaction mixture is quenched with aqueous HCl.
- The crude alcohol is isolated and subjected to Swern oxidation using oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine at -78°C.
- The reaction mixture is quenched with water, and the product is extracted and purified by silica gel chromatography.
This method affords the 3'-methoxypropiophenone with high purity after chromatographic purification.
| Reagent | Amount | Role |
|---|---|---|
| 3-(Methyloxy)benzaldehyde | 0.895 mL (7.34 mmol) | Aldehyde starting material |
| Ethylmagnesium bromide (1.0 M in THF) | 11.02 mL (11.02 mmol) | Grignard reagent |
| Oxalyl chloride | 0.964 mL (11.02 mmol) | Oxidizing agent |
| Dimethyl sulfoxide (DMSO) | 1.042 mL (14.69 mmol) | Oxidizing agent |
| Triethylamine | 5.12 mL (36.7 mmol) | Base |
| Solvents: Diethyl ether, DCM | - | Reaction media |
- Grignard addition: 3 h at 0°C (ice bath)
- Swern oxidation: -78°C, 1 h stirring after each addition
- Purification: Silica gel chromatography with 0-25% ethyl acetate in cyclohexane gradient
- The isolated yield of 3'-methoxypropiophenone is reported as 1.126 g from 7.34 mmol scale, indicating moderate to good efficiency.
This method is suitable for laboratory-scale synthesis where high purity is required, though it involves more steps and chromatographic purification.
| Aspect | Grignard with Propionitrile (Industrial) | Grignard + Swern Oxidation (Laboratory) |
|---|---|---|
| Starting Materials | m-Methoxybromobenzene, Propionitrile | 3-(Methyloxy)benzaldehyde, Ethylmagnesium bromide |
| Catalyst | Anhydrous AlCl3 | None (oxidation reagents used) |
| Solvent | THF | Diethyl ether, DCM |
| Reaction Temperature | 30-80°C (Grignard formation), RT (reaction) | 0°C to -78°C |
| Purification | Distillation under reduced pressure | Silica gel chromatography |
| Yield | ~78% | Moderate (not explicitly stated) |
| Scalability | High (industrial scale) | Moderate (laboratory scale) |
| Purity | >99.4% | High (chromatography) |
| Complexity | Moderate | Higher (multi-step, low temperature) |
- The Grignard reaction with propionitrile under AlCl3 catalysis is a robust and efficient method for synthesizing 3-methoxypropiophenone derivatives, adaptable to trifluorophenyl substitutions by using the corresponding aryl halides.
- The use of recyclable solvents like THF and straightforward work-up procedures make this method industrially attractive.
- The alternative Swern oxidation route provides a high-purity product but requires careful temperature control and chromatographic purification, making it more suitable for small-scale or research applications.
- No direct literature was found specifically detailing the trifluorophenyl-substituted propiophenone synthesis; however, the methods described for 3-methoxypropiophenone are applicable with appropriate substitution of starting materials.
The preparation of 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone can be effectively achieved via Grignard reagent formation from substituted aryl halides followed by reaction with propionitrile, catalyzed by aluminum chloride, and subsequent work-up and purification. This method offers high yield, purity, and scalability. Alternative methods involving Grignard addition to aldehydes followed by oxidation are also viable for laboratory-scale synthesis requiring high purity. The choice of method depends on the scale, purity requirements, and available resources.
Chemical Reactions Analysis
Types of Reactions: 3’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and trifluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(3-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
- Molecular Formula : C₁₆H₁₃F₃O₂
- Molecular Weight : 294.28 g/mol
- CAS Registry Number : 898777-66-7
- Purity : ≥97% (commonly available)
Structural Features: This compound consists of a propiophenone backbone with a methoxy group at the 3'-position of the phenyl ring and a 3,4,5-trifluorophenyl substituent at the 3-position. The trifluorophenyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic modulation .
Comparison with Structural Analogs
Positional Isomers of Methoxy-Substituted Derivatives
Compounds with methoxy groups at different positions on the propiophenone ring exhibit distinct physicochemical properties:
Key Observations :
Carboethoxy-Substituted Analogs
Replacing the methoxy group with a carboethoxy (ester) group alters electronic and steric properties:
Key Observations :
- The carboethoxy derivative has a higher molecular weight (+42.03 g/mol) due to the ethyl ester group.
Fluorine-Substituted Analogs
Fluorine substitution patterns significantly influence bioactivity and stability:
Key Observations :
Trimethoxy-Substituted Derivatives
Compounds with multiple methoxy groups demonstrate distinct electronic effects:
Key Observations :
- The trimethoxyphenyl analog (CAS 110047-50-2) lacks fluorine but has three methoxy groups, increasing electron-donating capacity and solubility in organic solvents .
- Fluorine substitution in the trifluorophenyl derivative improves resistance to oxidative degradation compared to methoxy-rich analogs .
Biological Activity
3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898777-66-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methoxy group and a trifluorophenyl moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, it was tested against a range of bacterial strains with promising results.
- Anticancer Potential : Some studies have indicated that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
The biological effects of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells. This involves the upregulation of pro-apoptotic proteins such as p53 and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in MCF-7 cells | |
| Cell Cycle Regulation | G2/M phase arrest in cancer cells |
Study on Antimicrobial Activity
In a study investigating the antimicrobial properties of various compounds, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations lower than many traditional antibiotics.
Study on Anticancer Activity
A notable study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to:
- A significant decrease in cell viability.
- Induction of apoptosis as evidenced by increased caspase activity.
- Cell cycle analysis showed a marked increase in G2/M phase arrest.
Q & A
Q. What are the common synthetic routes for 3'-methoxy-3-(3,4,5-trifluorophenyl)propiophenone, and how do they compare in terms of yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,4,5-trifluorophenylacetic acid and anisole derivatives under acidic catalysis (e.g., AlCl₃). Alternatively, halogen substitution on pre-formed benzophenone frameworks (e.g., replacing methoxy or fluorine groups) is viable . Yield optimization requires precise stoichiometric control of fluorinated intermediates, as excess fluorine can lead to byproducts. Purification typically involves column chromatography with hexane/ethyl acetate gradients (70:30 to 90:10) to isolate the target compound (>95% purity) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm (¹H) and ~55 ppm (¹³C). The trifluorophenyl moiety shows distinct splitting patterns in the aromatic region (6.8–7.2 ppm for ¹H) due to coupling with fluorine atoms .
- IR : Strong absorbance at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
- MS : Molecular ion peak at m/z 302 (M⁺) with fragmentation patterns indicating loss of methoxy (-31 Da) and fluorine groups .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in lab settings?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<0.1 mg/mL).
- Stability : Sensitive to prolonged UV exposure due to the ketone group; store in amber vials at 4°C under inert gas (N₂/Ar) .
- Hygroscopicity : Moderate; use desiccants during storage to prevent hydrolysis of the methoxy group .
Advanced Research Questions
Q. How can synthetic yields be improved when scaling up the production of this compound, and what are the common pitfalls?
- Methodological Answer :
- Catalytic Optimization : Replace AlCl₃ with recyclable Brønsted acid catalysts (e.g., triflic acid) to reduce waste and improve atom economy .
- Microwave-Assisted Synthesis : Reduces reaction time by 40–60% while maintaining >90% yield, as demonstrated in related fluorophenyl ketone syntheses .
- Pitfalls : Fluorine substituents can deactivate electrophilic sites, necessitating excess acylating agents. Monitor reaction progress via TLC (silica GF254, UV detection) to avoid over-alkylation .
Q. How do contradictory spectral data (e.g., unexpected splitting in NMR) arise, and how should they be resolved?
- Methodological Answer : Contradictions often stem from:
- Dynamic Effects : Rotational barriers in the propiophenone backbone causing signal splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures .
- Impurity Artifacts : Trace solvents (e.g., DMSO-d₆) may interact with fluorine. Confirm assignments via 2D NMR (HSQC, HMBC) and cross-validate with X-ray crystallography .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic applications?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to model transition states for Friedel-Crafts reactions. Focus on electron density maps to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS. Key parameters include solvation free energy and diffusion coefficients .
Q. How can this compound be utilized in designing fluorinated polymers or supramolecular assemblies?
- Methodological Answer :
- Polymer Synthesis : Incorporate the trifluorophenyl group as a pendant moiety in polyesters via melt polycondensation. The fluorine enhances thermal stability (Tg > 150°C) and reduces dielectric constants .
- Supramolecular Chemistry : Use the ketone group as a hydrogen-bond acceptor in host-guest systems. Co-crystallize with crown ethers to study π-π stacking interactions via SCXRD (Single-Crystal X-Ray Diffraction) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational data (e.g., bond lengths, reaction energies)?
- Methodological Answer :
- Benchmarking : Compare computed bond lengths (DFT) with experimental SCXRD data. Adjust basis sets (e.g., add polarization functions) to minimize errors (<0.02 Å deviation) .
- Energy Corrections : Apply Grimme’s D3 dispersion corrections to DFT calculations to account for van der Waals interactions in fluorinated systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
